Differentiation #1: Unique Non-KAc Binding Site vs. Canonical KAc Pocket Inhibitors
ZL0590 is a first-in-class inhibitor targeting a unique, previously unreported non-KAc binding site at the αB/αC interface of BRD4 BD1, as confirmed by X-ray cocrystal structure and mutagenesis [1]. This is fundamentally different from comparators like (+)-JQ1 and ZL0420, which target the highly conserved KAc recognition pocket [1][2].
| Evidence Dimension | Binding Site |
|---|---|
| Target Compound Data | Non-KAc binding site at αB/αC interface; key residue Glu151 |
| Comparator Or Baseline | (+)-JQ1: Canonical KAc pocket; ZL0420: Canonical KAc pocket |
| Quantified Difference | Spatially distinct site; no binding to BRD4 BD2 or E151-mutated BRD4 BD1 |
| Conditions | X-ray crystallography (PDB: 6U0D) and TR-FRET binding assays |
Why This Matters
This unique binding site explains the compound's superior selectivity profile and enables research into BRD4 biology unperturbed by off-target BET inhibition, making it the preferred tool for experiments requiring precise BRD4 BD1 target engagement.
- [1] Liu Z, Chen H, Wang P, Li Y, Wold EA, Leonard PG, Joseph S, Brasier AR, Tian B, Zhou J. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. J Med Chem. 2022 Jan 4;65(3):2388-2408. View Source
- [2] Adooq Bioscience. ZL0420 Product Datasheet. Accessed 2026. View Source
